HBTU

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Automated Synthesis

HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely utilized aminium/uronium salt coupling reagent in both solution and solid-phase peptide synthesis (SPPS). It is characterized by its benzotriazole moiety and its mechanism of action involves the in situ generation of highly reactive OBt esters from carboxylic acids, facilitating rapid amide bond formation.

Molecular Formula C11H16F6N5OP
Molecular Weight 379.24 g/mol
CAS No. 625384-22-7
Cat. No. B3427894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBTU
CAS625384-22-7
Molecular FormulaC11H16F6N5OP
Molecular Weight379.24 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
InChIKeyUQYZFNUUOSSNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBTU (CAS 625384-22-7): Foundational Coupling Reagent for Solid-Phase Peptide Synthesis (SPPS) and Procurement Baseline


HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely utilized aminium/uronium salt coupling reagent in both solution and solid-phase peptide synthesis (SPPS) . It is characterized by its benzotriazole moiety and its mechanism of action involves the in situ generation of highly reactive OBt esters from carboxylic acids, facilitating rapid amide bond formation . This reagent has become a workhorse in peptide chemistry due to its high coupling efficiency and its ability to significantly suppress racemization, making it a standard selection for routine Fmoc-based SPPS protocols [1].

Why HBTU Cannot Be Arbitrarily Substituted: Evidence-Based Selection Criteria for Uronium vs. Aminium and Phosphonium Coupling Reagents


Despite a shared core mechanism with other aminium/uronium reagents like HATU and TBTU, HBTU exhibits a unique profile of solubility, stability, and cost that directly impacts its suitability for specific applications. Simple substitution with reagents of a different class (e.g., phosphonium salts like PyBOP) or even within the same class (e.g., the more reactive but more expensive HATU) can drastically alter experimental outcomes. Factors such as the propensity for chain-terminating guanidinylation side reactions, the reactivity of the active ester formed, and the stability of stock solutions in automated synthesizers are non-interchangeable and must be guided by quantitative evidence [1].

HBTU's Quantifiable Performance Differentiation vs. HATU, PyBOP, TBTU, and Carbodiimides


Solubility and Long-Term Stability of Stock Solutions in DMF: HBTU vs. HATU vs. PyBOP

HBTU demonstrates a solubility of 0.5 M in DMF with 'excellent' stability in sealed vials, making it well-suited for use in automated synthesizers that utilize pre-made reagent solutions. In contrast, HATU shows a slightly lower solubility (0.45 M) with similarly excellent stability, while PyBOP, a phosphonium reagent, has high solubility (>1.5 M) but only 'moderate' stability, requiring solutions to be prepared fresh daily .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Automated Synthesis Reagent Stability

Racemization Suppression: Quantifying HBTU's Superiority Over Carbodiimide Reagents

In comparative studies examining racemization rates, HBTU has been shown to reduce epimerization to less than 0.5% for challenging sequences such as Cys-His and Arg-Pro linkages. This performance is 5- to 10-fold superior to that of traditional carbodiimide-based coupling methods (e.g., DCC, EDCI) [1].

Peptide Synthesis Racemization Epimerization Chiral Purity

Relative Reactivity and Active Ester Profile: HBTU vs. HATU vs. COMU

The reactivity of the active ester generated by coupling reagents is a key determinant of coupling efficiency. According to Novabiochem's comparative data, HBTU generates an OBt ester, which has a relative reactivity rating of '4'. In contrast, HATU generates a more reactive OAt ester (rating '1'), and COMU generates an Oxyma ester (rating '1/2'). This places HBTU's reactivity in the middle range, offering a balance between speed and side-reaction control .

Peptide Synthesis Reaction Kinetics Active Ester Coupling Efficiency

Comparative Procurement Cost Analysis: HBTU vs. HATU vs. PyBOP (25g Scale)

Based on commercial pricing from a major vendor (Sigma-Aldrich via Cenmed), the cost for a 25g quantity of HBTU is approximately $360.00. In direct comparison, the same quantity of HATU, a higher-reactivity aminium reagent, is priced at $763.80, making it 112% more expensive. The phosphonium reagent PyBOP is priced at $250.39 for 25g, which is 30% less expensive than HBTU [1][2].

Peptide Synthesis Procurement Cost Analysis Reagent Selection

Side Reaction Profile: Guanidinylation Potential of HBTU vs. Phosphonium Reagents (PyBOP)

Uronium/aminium reagents like HBTU can cause chain termination by guanidinylating the N-terminal amino group, a side reaction that is particularly problematic during slow activations (e.g., fragment condensation or cyclization) or when the reagent is used in excess. In contrast, phosphonium reagents such as PyBOP do not cause this side reaction, leading to cleaner crude products and enabling their use in excess to drive sluggish reactions to completion .

Peptide Synthesis Side Reactions Guanidinylation Fragment Condensation

Established Efficacy in High-Purity Peptide Synthesis: Oxytocin Case Study (85% Crude Yield)

In a study describing an improved Fmoc SPPS method for the therapeutic hormone oxytocin, the use of HBTU as the coupling reagent yielded a crude peptide with 85% yield and 92% purity after cleavage from the resin and deprotection . While this is a single-reagent study, it provides a validated benchmark for the expected performance of HBTU in synthesizing a biologically relevant, disulfide-containing peptide. This result is consistent with the compound's classification as a high-efficiency reagent for routine and challenging sequences.

Peptide Synthesis Oxytocin Solid-Phase Peptide Synthesis (SPPS) Yield

Recommended Application Scenarios for HBTU Derived from Quantitative Evidence


Automated Solid-Phase Peptide Synthesis (SPPS) with Pre-Made Reagent Solutions

The combination of moderate solubility (0.5 M) and 'excellent' long-term stability in DMF makes HBTU the reagent of choice for automated peptide synthesizers. Unlike the less soluble HATU (0.45 M) or the unstable PyBOP (solutions require daily preparation), HBTU stock solutions can be prepared and used reliably over extended periods, maximizing instrument uptime and minimizing reagent waste .

Large-Scale or Cost-Sensitive Routine Peptide Synthesis

When high coupling yields are required but the extreme reactivity of HATU is unnecessary, HBTU presents a compelling value proposition. At 25g scale, HBTU is priced at $360.00, which is 112% less expensive than HATU ($763.80) [1]. For standard SPPS of unhindered sequences, this cost saving is significant without compromising on coupling efficiency or racemization suppression .

Synthesis of Peptides Requiring High Chiral Purity (e.g., Therapeutic Peptides, APIs)

For applications where even low levels of epimerization are unacceptable, such as in the synthesis of Active Pharmaceutical Ingredients (APIs), HBTU's ability to limit racemization to <0.5% in challenging sequences (e.g., Cys-His) is a key differentiator. This is a 5-10 fold improvement over carbodiimide-based methods [2], ensuring higher final product purity and reducing costly purification steps.

General Purpose SPPS for Peptides Lacking Extreme Steric Hindrance

HBTU generates an OBt ester with a reactivity rating of '4', which is less reactive than the OAt ester from HATU (rating '1') . This lower reactivity profile translates to a more robust and controlled coupling process for standard amino acids, minimizing side reactions. HBTU is thus the optimal 'workhorse' reagent for the vast majority of SPPS projects, reserving more powerful (and costly) reagents like HATU only for the most difficult couplings.

Technical Documentation Hub

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